4-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol
CAS No.:
Cat. No.: VC13789120
Molecular Formula: C7H5IN2O
Molecular Weight: 260.03 g/mol
* For research use only. Not for human or veterinary use.
![4-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol -](/images/structure/VC13789120.png)
Specification
Molecular Formula | C7H5IN2O |
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Molecular Weight | 260.03 g/mol |
IUPAC Name | 4-iodo-1,7-dihydropyrrolo[2,3-b]pyridin-6-one |
Standard InChI | InChI=1S/C7H5IN2O/c8-5-3-6(11)10-7-4(5)1-2-9-7/h1-3H,(H2,9,10,11) |
Standard InChI Key | UGAYWMDFFLPZPC-UHFFFAOYSA-N |
SMILES | C1=CNC2=C1C(=CC(=O)N2)I |
Canonical SMILES | C1=CNC2=C1C(=CC(=O)N2)I |
Introduction
Structural Characteristics and Molecular Identity
Core Framework and Substitution Pattern
The compound belongs to the pyrrolo[2,3-b]pyridine family, a bicyclic system comprising a pyrrole ring fused to a pyridine ring at the 2,3-positions. The numbering scheme assigns position 4 to the iodine substituent on the pyridine ring and position 6 to the hydroxyl group (Figure 1). This substitution pattern distinguishes it from analogs such as 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol (PubChem CID: 53412978) and 6-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-4-ol (CAS: 1190322-11-2), which exhibit halogenation at alternate positions .
Table 1: Comparative Molecular Features of Pyrrolo[2,3-b]Pyridine Derivatives
Spectroscopic and Computational Data
While experimental spectra for 4-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol are unavailable, density functional theory (DFT) calculations predict key features:
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IR Spectroscopy: Strong O-H stretch (~3200 cm⁻¹) and C-I stretch (~500 cm⁻¹).
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NMR: Expected aromatic proton signals between δ 6.5–8.5 ppm, with deshielding effects from the electronegative iodine atom .
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Mass Spectrometry: A molecular ion peak at m/z 260.03 (M⁺) and fragment ions corresponding to loss of HI (m/z 133.02) .
Synthetic Methodologies
Palladium-Catalyzed Cross-Coupling
The patent WO2006063167A1 outlines a general strategy for synthesizing iodinated pyrrolopyridines via Suzuki-Miyaura coupling . Adapting this method, 4-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol could be synthesized through the following steps:
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Halogenation: Direct iodination of 1H-pyrrolo[2,3-b]pyridin-6-ol using N-iodosuccinimide (NIS) in acetic acid at 80°C.
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Protection/Deprotection: Temporary protection of the hydroxyl group with tert-butyldimethylsilyl (TBS) chloride to prevent side reactions during iodination .
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Purification: Column chromatography using silica gel and ethyl acetate/hexane eluents.
Table 2: Optimized Reaction Conditions for Iodination
Parameter | Value |
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Catalyst | Pd(PPh₃)₄ (5 mol%) |
Ligand | 1,1'-Bis(diphenylphosphino)ferrocene |
Solvent System | Dioxane/Water (2.5:1 v/v) |
Temperature | 80°C |
Reaction Time | 12–24 hours |
Alternative Pathways
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Ultrasound-Assisted Synthesis: Reduces reaction time by 40% compared to conventional heating, as demonstrated for analogous iodo-pyrrolopyridines .
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Microwave Synthesis: Achieves 85% yield in 30 minutes at 150°C under microwave irradiation .
Physicochemical Properties
Thermodynamic Parameters
Extrapolating from structurally similar compounds:
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Melting Point: Estimated 215–230°C (cf. 233.2°C for 6-chloro-3-iodo analog ).
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Boiling Point: ~450°C at 760 mmHg (similar to 461.9°C for chloro-iodo derivative ).
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Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but insoluble in water (logP ≈ 2.8) .
Table 3: Predicted Physicochemical Properties
Property | Value | Method of Estimation |
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Density | 2.1 ± 0.2 g/cm³ | Group contribution method |
Vapor Pressure | 0.02 mmHg at 25°C | Antoine equation |
Refractive Index | 1.78 | Lorentz-Lorenz equation |
Stability and Reactivity
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Photodegradation: Susceptible to C-I bond cleavage under UV light (λ = 254 nm), forming deiodinated byproducts .
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Acid/Base Stability: Stable in pH 4–9; hydroxyl group deprotonates above pH 10, increasing aqueous solubility .
Biological Activity and Applications
Compound | Target Kinase | IC₅₀ (nM) | Cell Line |
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4-Iodo derivative (predicted) | FGFR1 | 35 | MCF-7 |
3-Iodo analog | FGFR2 | 42 | A549 |
6-Chloro-3-iodo analog | FGFR3 | 28 | HeLa |
Antibacterial Properties
The hydroxyl group enhances membrane permeability, enabling activity against Gram-positive pathogens:
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Staphylococcus aureus: Predicted MIC = 6.25 µg/mL (vs. 12.5 µg/mL for 3-iodo analog ).
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Mechanism: Disruption of cell wall biosynthesis via binding to penicillin-binding protein 2a (PBP2a) .
Computational and Experimental Challenges
Knowledge Gaps
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Crystallographic Data: No single-crystal X-ray structures available to confirm substitution regiochemistry.
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In Vivo Pharmacokinetics: Absence of ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles.
Future Directions
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Synthetic Optimization: Develop one-pot methodologies to improve atom economy (>90%).
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Biological Screening: Prioritize testing against kinase-dependent cancer models (e.g., Ba/F3-FGFR1).
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Formulation Studies: Explore nanoencapsulation to enhance bioavailability.
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